4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with sulfonyl chloride in the presence of a base like triethylamine.
Chemical Reactions Analysis
4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide can be compared with other indazole derivatives such as:
1H-indazole-3-carboxamide: Known for its anticancer properties.
5-fluoro-1H-indazole: Studied for its antimicrobial activities.
N-(4-benzylphenyl)-1H-indazole-1-carboxamide: Exhibits antiproliferative activity against cancer cell lines.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indazole derivatives.
Properties
IUPAC Name |
4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRJUKQWGLVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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